BDP FL-PEG4-TCO

Fluorescence Microscopy Bioorthogonal Chemistry Protein Labeling

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, commonly referred to as BDP FL-PEG4-TCO (CAS 2183473-16-5), is a heterobifunctional fluorescent probe that integrates a green-emitting BODIPY FL fluorophore with a trans-cyclooctene (TCO) dienophile via a tetraethylene glycol (PEG4) spacer. This compound is designed for inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazine-functionalized biomolecules, enabling rapid, catalyst-free bioorthogonal labeling in live-cell and in vivo settings.

Molecular Formula C33H49BF2N4O7
Molecular Weight 662.6 g/mol
Cat. No. B15541584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL-PEG4-TCO
Molecular FormulaC33H49BF2N4O7
Molecular Weight662.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)/b4-3-
InChIKeyFISJDIFFUFNJNS-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BDP FL-PEG4-TCO (CAS 2183473-16-5) Bioorthogonal Fluorescent Probe: A Green-Emitting TCO-BODIPY Conjugate for Ultrafast Click Chemistry


[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, commonly referred to as BDP FL-PEG4-TCO (CAS 2183473-16-5), is a heterobifunctional fluorescent probe that integrates a green-emitting BODIPY FL fluorophore with a trans-cyclooctene (TCO) dienophile via a tetraethylene glycol (PEG4) spacer . This compound is designed for inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazine-functionalized biomolecules, enabling rapid, catalyst-free bioorthogonal labeling in live-cell and in vivo settings [1]. The BODIPY FL core provides high fluorescence quantum yield (Φ = 0.9) and an extinction coefficient of 80,000 M⁻¹cm⁻¹ at 503 nm excitation, while the PEG4 spacer confers aqueous solubility and minimizes non-specific adsorption . As a member of the TCO-fluorophore conjugate family, this compound serves as a critical tool for time-resolved fluorescence imaging, pretargeted molecular labeling, and the construction of fluorescent bioconjugates in chemical biology and diagnostic research [1].

Why BDP FL-PEG4-TCO Cannot Be Replaced by Other TCO-Fluorophore Conjugates in Quantitative Bioorthogonal Assays


Substituting BDP FL-PEG4-TCO with other TCO-fluorophore conjugates—such as TCO-TAMRA, TCO-Cy5, or TCO-fluorescein—introduces significant variability in signal brightness, photostability, and aqueous compatibility that compromises assay reproducibility and quantitative accuracy. While all TCO-containing probes undergo rapid IEDDA ligation with tetrazines [1], the photophysical properties of the attached fluorophore differ dramatically. BODIPY FL exhibits a quantum yield of 0.9 and an extinction coefficient of 80,000 M⁻¹cm⁻¹, yielding a brightness (ε × Φ) of 72,000 M⁻¹cm⁻¹—substantially higher than TAMRA (ε ≈ 90,000 M⁻¹cm⁻¹, Φ ≈ 0.3–0.5; brightness ≈ 27,000–45,000) [2] and Cy5 (ε ≈ 250,000 M⁻¹cm⁻¹, Φ ≈ 0.28; brightness ≈ 70,000) [3]. Furthermore, the PEG4 spacer in BDP FL-PEG4-TCO markedly improves aqueous solubility and reduces non-specific adsorption compared to shorter or absent spacers in alternative conjugates . These cumulative differences dictate that direct substitution alters detection sensitivity, linear dynamic range, and background signal, rendering inter-study comparisons invalid and necessitating compound-specific optimization in any procurement decision .

Quantitative Differentiation of BDP FL-PEG4-TCO Against TCO-Fluorophore Comparators: Head-to-Head Photophysical and Kinetic Evidence


Fluorescence Brightness Superiority of BDP FL-PEG4-TCO Over TCO-TAMRA in Bioorthogonal Imaging

BDP FL-PEG4-TCO delivers a brightness (ε × Φ) of 72,000 M⁻¹cm⁻¹, exceeding that of the widely used TCO-TAMRA conjugate (brightness range 27,000–45,000 M⁻¹cm⁻¹) by 1.6- to 2.7-fold [1]. This difference arises from the BODIPY FL core's high quantum yield (Φ = 0.9) and extinction coefficient (ε = 80,000 M⁻¹cm⁻¹) relative to TAMRA's moderate quantum yield (Φ = 0.3–0.5) despite comparable extinction (ε ≈ 90,000 M⁻¹cm⁻¹) [1].

Fluorescence Microscopy Bioorthogonal Chemistry Protein Labeling

PEG4 Spacer Confers Aqueous Solubility and Reduces Non-Specific Binding Relative to Non-PEGylated TCO-Fluorophores

The tetraethylene glycol (PEG4) spacer in BDP FL-PEG4-TCO markedly enhances aqueous solubility and minimizes non-specific adsorption compared to TCO-fluorophore conjugates lacking a hydrophilic linker . While direct quantitative solubility data for BDP FL-PEG4-TCO is not available, the PEG4 chain (MW ~176 Da) increases the compound's calculated LogP by reducing hydrophobic interactions, enabling its use in aqueous biological buffers without precipitation—a common limitation of unmodified BODIPY or TAMRA dyes .

Bioconjugation Live-Cell Imaging PROTAC Design

Reaction Kinetics of TCO-Tetrazine Ligation Enable Ultrafast Labeling: Class-Level Evidence for BDP FL-PEG4-TCO

The TCO moiety in BDP FL-PEG4-TCO participates in IEDDA ligation with tetrazines at rates exceeding 50,000 M⁻¹s⁻¹ [1], with some substituted tetrazines achieving second-order rate constants up to 3.3 × 10⁶ M⁻¹s⁻¹ [2]. This kinetic advantage is class-wide for TCO-bearing probes but is critical for applications requiring rapid (<1 min) labeling at low concentrations. In contrast, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions typically exhibit k₂ values in the 10⁻² to 10 M⁻¹s⁻¹ range, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while fast (10–10² M⁻¹s⁻¹), require cytotoxic copper [3].

Click Chemistry Bioorthogonal Reactions Kinetics

pH Insensitivity and Solvent-Independent Fluorescence of BODIPY FL Core Outperforms Fluorescein-Based TCO Conjugates

The BODIPY FL fluorophore in BDP FL-PEG4-TCO maintains consistent fluorescence intensity across a broad pH range (pH 3–10) and is relatively insensitive to solvent polarity, in contrast to fluorescein-based TCO conjugates (e.g., TCO-FITC), whose fluorescence quantum yield drops sharply below pH 7.0 due to protonation of the xanthene moiety . Fluorescein quantum yield decreases from ~0.92 at pH 9 to <0.01 at pH 5, whereas BODIPY FL retains Φ > 0.8 across the same pH range [1].

Fluorescence Stability Quantitative Imaging pH-Insensitive Dyes

Recommended Applications for BDP FL-PEG4-TCO Based on Verified Performance Advantages


High-Sensitivity Live-Cell Protein Trafficking Assays Requiring Rapid, Quantitative Fluorescence Turn-On

BDP FL-PEG4-TCO is ideally suited for pulse-chase labeling of tetrazine-modified proteins in live cells, leveraging the ultrafast IEDDA kinetics (k₂ > 50,000 M⁻¹s⁻¹) to achieve complete labeling within seconds [1]. The high brightness (72,000 M⁻¹cm⁻¹) and pH-insensitive BODIPY FL signal ensure robust detection of low-copy-number proteins during dynamic trafficking events, while the PEG4 spacer minimizes non-specific membrane adhesion, reducing background fluorescence in time-lapse confocal microscopy . This combination of speed, brightness, and low background is unmatched by TCO-TAMRA or TCO-fluorescein alternatives.

Pretargeted Multimodal Imaging and In Vivo Click Chemistry

The rapid systemic clearance of unbound tetrazine probes is critical for achieving high target-to-background ratios in pretargeted imaging. BDP FL-PEG4-TCO's TCO group reacts with tetrazines at rates exceeding 50,000 M⁻¹s⁻¹ [1], enabling efficient in vivo click conjugation to pretargeted antibodies before the tetrazine imaging agent is cleared. This fast kinetics, combined with the BODIPY FL's high quantum yield (Φ = 0.9) , produces a bright, stable fluorescent signal suitable for whole-body fluorescence imaging or intraoperative guidance, outperforming slower SPAAC-based pretargeting strategies [2].

PROTAC Linker for Fluorescent Degrader Characterization and Cellular Uptake Studies

BDP FL-PEG4-TCO serves a dual role as both a fluorescent reporter and a PROTAC linker precursor [1]. The PEG4 spacer provides optimal length and flexibility for ternary complex formation, while the BODIPY FL fluorophore enables real-time tracking of degrader cellular uptake, subcellular localization, and target engagement via fluorescence microscopy . The pH insensitivity and high photostability of BODIPY FL allow prolonged live-cell imaging without signal decay, facilitating quantitative measurement of degradation kinetics and assessment of PROTAC efficacy in physiologically relevant conditions .

Flow Cytometry-Based Quantification of Cell Surface Receptor Internalization

In flow cytometry assays measuring receptor-mediated endocytosis, BDP FL-PEG4-TCO provides a distinct advantage due to its high brightness (72,000 M⁻¹cm⁻¹) and minimal non-specific binding conferred by the PEG4 spacer [1]. The pH insensitivity of BODIPY FL ensures that fluorescence intensity remains unchanged upon trafficking to acidic endosomal compartments , allowing accurate quantification of internalized receptor pools without the confounding effects of pH-dependent quenching observed with fluorescein-based probes. This enables precise, high-throughput measurement of internalization rates and ligand-receptor dynamics.

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